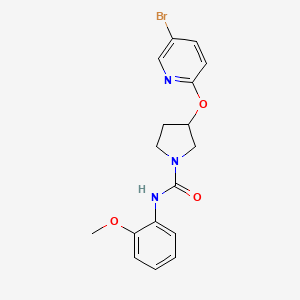

3-((5-bromopyridin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(5-bromopyridin-2-yl)oxy-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O3/c1-23-15-5-3-2-4-14(15)20-17(22)21-9-8-13(11-21)24-16-7-6-12(18)10-19-16/h2-7,10,13H,8-9,11H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTBPSIWJRJFHKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=NC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-bromopyridin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Bromopyridine Moiety: This step often involves nucleophilic substitution reactions where a bromopyridine derivative is introduced.

Attachment of the Methoxyphenyl Group: This can be done through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((5-bromopyridin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromopyridine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, 3-((5-bromopyridin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, offering insights into its mechanism of action.

Medicine

This compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of certain diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-((5-bromopyridin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several analogs reported in recent literature. Below is a detailed comparison based on substituent variations, synthesis strategies, and inferred pharmacological properties.

Table 1: Structural and Functional Comparison of Pyrrolidine-1-carboxamide Derivatives

Key Findings:

Substituent Effects on Pharmacokinetics: The 5-bromopyridinyloxy group in the target compound likely strengthens target engagement via halogen bonding, a feature absent in compounds 6f, 6g, and 6i, which rely on imidazopyridine or alkyl/aryl substituents . The 2-methoxyphenyl group common to all analogs may confer moderate solubility compared to the trifluoroethyl and morpholino groups in the patented compound, which are designed for enhanced bioavailability .

Synthetic Accessibility :

- The target compound’s synthesis would require coupling a 5-bromopyridin-2-ol derivative with a pyrrolidine precursor, similar to the methods used for 6f–6j (e.g., isocyanate-mediated carboxamide formation) . However, introducing bromine at the pyridine 5-position may necessitate specialized halogenation conditions.

Metabolic Stability :

- Compounds with furan (6i) or trifluoroethyl (Patent Compound) groups exhibit improved metabolic resistance compared to alkyl/aryl-substituted analogs (6f, 6g) due to reduced susceptibility to oxidative degradation. The bromine in the target compound may similarly slow metabolism by steric hindrance .

Solid-State Considerations: The patented compound emphasizes the importance of solid-state forms (e.g., crystalline polymorphs) in optimizing stability and dissolution rates .

Biological Activity

3-((5-bromopyridin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound integrates a pyrrolidine core with a bromopyridine moiety, which is known for its diverse biological effects.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 384.24 g/mol. The structure features a pyrrolidine ring, which is linked to a 5-bromopyridine and a 2-methoxyphenyl group, contributing to its unique pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring similar structural motifs. For instance, compounds with bromopyridine derivatives have shown promising results against various cancer cell lines. In vitro assays using the MTT method demonstrated significant cytotoxic effects on cancer cells, including Jurkat (leukemia), HeLa (cervical), and MCF-7 (breast cancer) cells. The IC50 values for these compounds were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| Jurkat | 4.64 ± 0.08 |

| HeLa | 8.47 ± 0.18 |

| MCF-7 | Varies with treatment duration |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, potentially involving cell cycle arrest in the sub-G1 phase .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are critical in tumor invasion and metastasis. Computational docking studies indicated favorable binding energies (-9.0 kcal/mol for MMP-2 and -7.8 kcal/mol for MMP-9), suggesting that the compound could effectively inhibit these enzymes, thereby reducing tumor progression .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies on related pyrrolidine derivatives have shown antibacterial and antifungal activities. The presence of halogen substituents in these compounds often correlates with enhanced bioactivity against various pathogens. Although specific data on the antimicrobial efficacy of this compound is limited, the structural similarities to other active compounds suggest potential effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have explored the biological activity of compounds structurally related to this compound:

- Study on Anticancer Efficacy : A study evaluated a series of pyrrolidine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the pyrrolidine ring significantly influenced biological activity, with certain substitutions enhancing potency against specific cancer types.

- Mechanistic Insights : Research utilizing flow cytometry revealed that certain derivatives could effectively induce apoptosis in cancer cells through mitochondrial pathways, further supporting their potential as therapeutic agents.

Q & A

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 3-((5-bromopyridin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide?

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Nucleophilic substitution : Reacting 5-bromo-2-hydroxypyridine with a pyrrolidine precursor under basic conditions (e.g., NaH or K₂CO₃) to form the ether linkage .

- Carboxamide formation : Coupling the pyrrolidine intermediate with 2-methoxyaniline using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) .

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the pure product .

Critical parameters include temperature control (0–25°C for sensitive steps), inert atmosphere (N₂/Ar), and stoichiometric ratios to minimize side reactions.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

- X-ray Crystallography : For definitive structural confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield and scalability of this compound for preclinical studies?

- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading, reaction time) to identify optimal conditions .

- Continuous Flow Chemistry : Implement microreactors to enhance heat/mass transfer and reduce side-product formation .

- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

- Green Chemistry : Substitute hazardous solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or 2-methyl-THF to improve sustainability .

Q. What methodologies are recommended for evaluating the compound’s biological activity and target engagement?

- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays (e.g., kinase activity measured via ADP-Glo™) to determine IC50 values .

- Receptor Binding Studies : Radioligand displacement assays (e.g., [3H]-labeled competitors) or surface plasmon resonance (SPR) for kinetic analysis (ka/kd) .

- Cell-Based Models : Assess cytotoxicity (MTT assay) and target modulation (Western blot for downstream biomarkers) in disease-relevant cell lines .

- In Vivo Efficacy : Rodent models of target pathology (e.g., inflammation or cancer xenografts) with dose-response studies (oral/IP administration) .

Q. How should researchers address contradictions in reported biological activity data across studies?

- Purity Verification : Re-analyze batches via HPLC and LC-MS to rule out impurities (>99% purity required for conclusive studies) .

- Assay Standardization : Compare protocols for buffer composition, incubation times, and positive controls (e.g., ATP concentration in kinase assays) .

- Stereochemical Analysis : Use chiral HPLC to confirm enantiomeric purity, as racemic mixtures may exhibit divergent activities .

- Stability Testing : Perform accelerated degradation studies (40°C/75% RH) to identify labile functional groups (e.g., hydrolytic cleavage of the carboxamide) .

Q. What strategies are effective for studying the compound’s pharmacokinetics (PK) and metabolic stability?

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to measure free fraction .

- In Vivo PK : Administer to rodents (IV/PO) and collect serial plasma samples for LC-MS/MS analysis. Calculate AUC, t1/2, and bioavailability .

- Metabolite ID : Use high-resolution MS/MS to characterize Phase I/II metabolites (e.g., oxidative debromination or glucuronidation) .

Q. How can researchers elucidate the compound’s mechanism of action (MoA) and off-target effects?

- Computational Modeling : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations to predict binding poses in target proteins .

- CRISPR-Cas9 Screening : Knock out putative targets in cell lines to assess loss of compound efficacy .

- Proteomics/Transcriptomics : SILAC-based proteomics or RNA-seq to identify differentially expressed pathways post-treatment .

- Safety Pharmacology Panels : Screen against hERG (patch-clamp), CYP450 isoforms, and GPCR panels to assess off-target risks .

Q. What experimental approaches are suitable for assessing the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .

- pH-Solubility Profile : Shake-flask method across pH 1–7.4 to guide formulation development .

Q. How does structural modification of the pyrrolidine or aryl substituents impact activity?

- Structure-Activity Relationship (SAR) : Synthesize analogs with variations (e.g., replacing Br with Cl or modifying the methoxy group) and test in bioassays .

- Free-Wilson Analysis : Statistically correlate substituent contributions to potency/logP .

- Crystallography : Co-crystallize analogs with target proteins to validate binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.